molecular formula C14H14N6O3 B14145297 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B14145297
M. Wt: 314.30 g/mol
InChI Key: VEMQZOWKJAAQAR-LHQXNBGVSA-N
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Description

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the reaction of 3,5-dihydroxy-1,2,4-triazine with an appropriate hydrazide derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are essential to ensure consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives. Substitution reactions would result in the replacement of specific functional groups with new ones .

Scientific Research Applications

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N6O3

Molecular Weight

314.30 g/mol

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C14H14N6O3/c21-11(9-15-12-13(22)17-14(23)20-19-12)18-16-8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b7-4+,16-8+

InChI Key

VEMQZOWKJAAQAR-LHQXNBGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC2=NNC(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=NNC(=O)NC2=O

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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